(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Description
(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H20F3N5O and its molecular weight is 379.387. The purity is usually 95%.
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Biological Activity
The compound (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, with the CAS number 1797974-04-9, is a novel piperazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20F3N5O
- Molecular Weight : 379.4 g/mol
- Structure : The compound features a piperazine ring substituted with a pyridazinyl group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds containing piperazine and pyridazine moieties have been shown to exhibit diverse pharmacological effects, including:
- Serotonin Receptor Modulation : Similar compounds have been reported to interact with serotonin receptors, influencing neurotransmission and potentially offering antidepressant effects.
- Protein Kinase Inhibition : The presence of the piperazine moiety suggests possible inhibition of protein kinases, which are critical in cell signaling pathways related to cancer and other diseases.
Biological Activity Overview
Recent studies indicate that this compound exhibits various biological activities:
- Antidepressant Effects : Preliminary data suggest that this compound may act as a serotonin reuptake inhibitor, similar to known antidepressants. This mechanism could enhance mood and cognitive function in preclinical models.
- Antitumor Activity : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines, potentially through the modulation of kinase activity.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the antidepressant potential of related piperazine derivatives, finding significant serotonin receptor interaction that improved mood-related behaviors in animal models. |
Study 2 | Evaluated the cytotoxic effects on cancer cell lines; results indicated that compounds with similar structures inhibited tumor growth by inducing apoptosis. |
Study 3 | Analyzed pharmacokinetics and toxicity profiles; findings suggested favorable safety margins in animal studies, warranting further clinical investigation. |
Pharmacological Profile
The pharmacological profile of this compound includes:
- IC50 Values : Preliminary assays have indicated low nanomolar IC50 values against specific targets, suggesting high potency.
- Selectivity : Studies indicate selectivity for certain receptor subtypes over others, which is crucial for minimizing side effects.
Properties
IUPAC Name |
[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c1-24(2)13-11-16(23-22-12-13)25-7-9-26(10-8-25)17(27)14-5-3-4-6-15(14)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXPCUJJOHOXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.